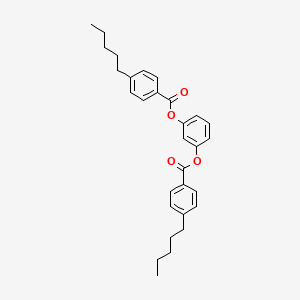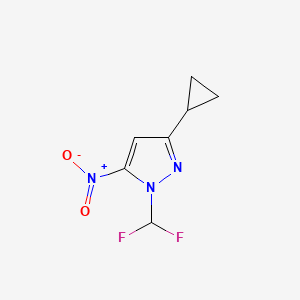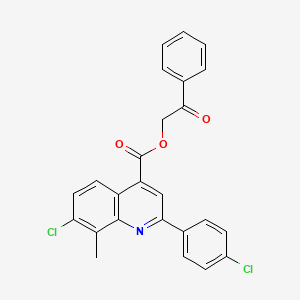
2,2'-Sulfonylbis(6-bromo-4-chlorophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol is a complex organic compound characterized by the presence of multiple halogen atoms and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol typically involves multi-step organic reactions. The process begins with the bromination and chlorination of phenolic compounds, followed by sulfonylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Safety measures are also critical due to the handling of hazardous reagents and the potential for exothermic reactions.
化学反応の分析
Types of Reactions
2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for developing new drugs with specific biological targets.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the sulfonyl group can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 2-bromo-6-(3-bromo-5-chloro-2-hydroxybenzenesulfonyl)-4-chlorophenol is unique due to its combination of multiple halogen atoms and a sulfonyl group. This structural complexity can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H6Br2Cl2O4S |
|---|---|
分子量 |
477.0 g/mol |
IUPAC名 |
2-bromo-6-(3-bromo-5-chloro-2-hydroxyphenyl)sulfonyl-4-chlorophenol |
InChI |
InChI=1S/C12H6Br2Cl2O4S/c13-7-1-5(15)3-9(11(7)17)21(19,20)10-4-6(16)2-8(14)12(10)18/h1-4,17-18H |
InChIキー |
BOOHVTATXDCPNX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1S(=O)(=O)C2=C(C(=CC(=C2)Cl)Br)O)O)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chlorophenyl)-N-(3-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12472387.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B12472393.png)



![ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate](/img/structure/B12472425.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide](/img/structure/B12472426.png)

![3-bromo-N'-[2-(trifluoroacetyl)cyclohept-1-en-1-yl]benzohydrazide](/img/structure/B12472434.png)
![N-(2-chlorobenzyl)-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B12472444.png)
![2,6-di(naphthalen-1-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B12472445.png)
![N-(4-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B12472452.png)
![4-[({[3-(Dodecanoylamino)phenyl]carbonyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12472453.png)

